molecular formula C21H10F6N2O3 B2476543 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-08-2

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2476543
CAS RN: 241127-08-2
M. Wt: 452.312
InChI Key: FGBWKSPCWOUKID-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Overview of 5H-Chromeno[2,3-b]pyridines

5H-Chromeno[2,3-b]pyridines are notable for their industrial, biological, and medicinal properties. They are synthesized through multicomponent reactions and have versatile biological profiles, often serving as privileged medicinal scaffolds (Ramazani, Kiani, & Rezayati, 2022).

Synthesis and Structural Analysis

  • The synthesis of chromeno[2,3-b]pyridine derivatives involves a multicomponent reaction, producing compounds with potential biomedical applications (Elinson et al., 2018).
  • Structural analysis of these compounds includes techniques like elemental analysis, mass, nuclear magnetic resonance, and infrared spectroscopy (Ryzhkova et al., 2023).

Potential Medicinal Applications

  • Some chromeno[2,3-b]pyridine derivatives have been investigated for their inhibitory effects on transcription factors like NF-kappaB and AP-1, which could have implications in treating conditions where these factors are dysregulated (Palanki et al., 2000).
  • Docking studies on certain 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives suggest potential efficacy in breast cancer treatment, highlighting the importance of the oxolone moiety for interaction with cancer cell lines (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Non-linear Optical Properties

  • Synthesized chromene derivatives have been studied for their non-linear optical (NLO) properties, which are significant in fields like photonics and optoelectronics. These properties are evaluated through spectroscopic and computational methods, indicating distinct NLO characteristics (Arif et al., 2022).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F6N2O3/c22-20(23,24)10-4-3-5-11(8-10)28-18(31)14-9-13-16(30)12-6-1-2-7-15(12)32-19(13)29-17(14)21(25,26)27/h1-9H,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBWKSPCWOUKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide

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